11-Ketodihydrotestosteron

Übersicht

Beschreibung

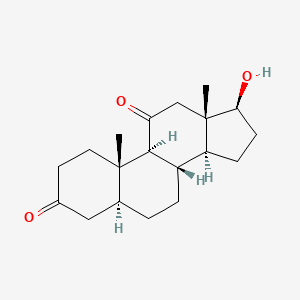

11-Ketodihydrotestosterone is a steroid hormone that belongs to the class of androgens. It is a derivative of testosterone and plays a significant role in the development and maintenance of male characteristics. This compound is known for its potent androgenic activity and is involved in various physiological processes.

Wissenschaftliche Forschungsanwendungen

11-Ketodihydrotestosterone has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other steroid hormones.

Biology: The compound is studied for its role in androgen receptor signaling and its effects on gene expression.

Medicine: It is investigated for its potential therapeutic applications in conditions such as androgen deficiency and prostate disorders.

Industry: The compound is used in the production of pharmaceuticals and as a reference standard in analytical laboratories

Wirkmechanismus

Target of Action

11-Ketodihydrotestosterone (11-KDHT), also known as 5α-androstan-17β-ol-3,11-dione, is an endogenous, naturally occurring steroid and androgen prohormone . It is primarily produced in the adrenal glands . The primary target of 11-KDHT is the androgen receptor (AR) . The AR is a nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

11-KDHT binds to the AR, leading to a conformational change in the receptor . This change allows the receptor to translocate to the nucleus, where it acts as a transcription factor, regulating the expression of androgen-responsive genes . This process results in the modulation of various cellular processes, including growth, differentiation, and proliferation .

Biochemical Pathways

The synthesis of 11-KDHT involves several key enzymes, including cytochrome P450 and 11β-hydroxysteroid dehydrogenase types 1 and 2 . These enzymes are involved in the conversion of androstenedione and testosterone to their 11-oxygenated derivatives . The production of 11-KDHT is part of the larger steroidogenesis pathway, which involves the conversion of cholesterol to various steroid hormones .

Pharmacokinetics

These typically involve absorption and distribution via the bloodstream, metabolism primarily in the liver, and excretion via the kidneys .

Result of Action

The binding of 11-KDHT to the AR leads to the activation of androgen-responsive genes, resulting in various cellular effects . These effects include the regulation of growth, differentiation, and proliferation of cells . In particular, 11-KDHT has been shown to induce gene regulation, protein expression, and cell growth in androgen-dependent prostate cancer cells .

Action Environment

The action of 11-KDHT can be influenced by various environmental factors. For example, the presence of other hormones, the cellular context (e.g., the presence of coactivators or corepressors), and the specific tissue environment can all modulate the action of 11-KDHT . Furthermore, factors such as age and health status can also influence the levels of 11-KDHT and its efficacy .

Biochemische Analyse

Biochemical Properties

11-Ketodihydrotestosterone is involved in several biochemical reactions. It interacts with enzymes such as cytochrome P450 and 11β-hydroxysteroid dehydrogenase types 1 and 2. These enzymes are crucial for the synthesis and metabolism of 11-Ketodihydrotestosterone. The compound also interacts with androgen receptors, where it binds and activates these receptors, leading to various downstream effects. Additionally, 11-Ketodihydrotestosterone does not activate estrogen receptors, distinguishing its role from other androgens .

Cellular Effects

11-Ketodihydrotestosterone influences various cellular processes. It has been shown to induce androgen-dependent gene expression and cell growth. In breast cancer-derived MCF-7 cells, 11-Ketodihydrotestosterone significantly inhibited cell proliferation when the androgen receptor was transfected into these cells. This compound also affects cell signaling pathways, particularly those involving the androgen receptor, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 11-Ketodihydrotestosterone involves its binding to androgen receptors. Upon binding, it activates these receptors, leading to the transcription of androgen-responsive genes. This activation can result in enzyme inhibition or activation and changes in gene expression. The compound’s interaction with cytochrome P450 and 11β-hydroxysteroid dehydrogenase types 1 and 2 is also crucial for its synthesis and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11-Ketodihydrotestosterone can change over time. Studies have shown that this compound remains active longer than testosterone and dihydrotestosterone due to its decreased rate of metabolism. This stability allows for prolonged androgenic effects, which can be observed in both in vitro and in vivo studies. The long-term effects on cellular function include sustained activation of androgen receptors and continuous changes in gene expression .

Dosage Effects in Animal Models

The effects of 11-Ketodihydrotestosterone vary with different dosages in animal models. At lower doses, it can induce androgenic effects without significant adverse effects. At higher doses, toxic or adverse effects may be observed. These effects include alterations in normal physiological processes and potential toxicity to various organs. The threshold effects and toxicities are crucial for understanding the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

11-Ketodihydrotestosterone is involved in several metabolic pathways. It is synthesized from testosterone through the action of 11β-hydroxysteroid dehydrogenase types 1 and 2. The compound can also be converted back to testosterone or further metabolized to other androgens. These metabolic pathways involve various enzymes and cofactors that regulate the levels and activity of 11-Ketodihydrotestosterone in the body .

Transport and Distribution

Within cells and tissues, 11-Ketodihydrotestosterone is transported and distributed through specific transporters and binding proteins. These proteins facilitate its movement across cell membranes and its localization within specific tissues. The compound’s distribution is crucial for its androgenic effects, as it needs to reach target tissues to exert its biological functions .

Subcellular Localization

The subcellular localization of 11-Ketodihydrotestosterone is essential for its activity and function. It is primarily localized in the cytoplasm, where it binds to androgen receptors. Upon activation, the receptor-ligand complex translocates to the nucleus, where it influences gene expression. This localization is regulated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-Ketodihydrotestosterone typically involves the reduction of testosterone. The enzyme 5alpha-reductase catalyzes the reduction of the C4-5 double bond of testosterone to form this compound. This reaction occurs in tissues such as the prostate gland, seminal vesicles, epididymides, skin, hair follicles, liver, and brain .

Industrial Production Methods

Industrial production of 11-Ketodihydrotestosterone can be achieved through biotechnological methods. For instance, the enzyme 5alpha-reductase from Treponema denticola can be expressed in a major androstenedione-producing strain to convert phytosterols into 5alpha-androstane derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

11-Ketodihydrotestosterone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 5alpha-androstane-3,11,17-trione.

Reduction: It can be reduced to form 5alpha-androstane-3alpha,17beta-diol.

Substitution: The hydroxyl group at the 17beta position can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: 5alpha-androstane-3,11,17-trione

Reduction: 5alpha-androstane-3alpha,17beta-diol

Substitution: Various substituted derivatives depending on the reagent used

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5alpha-Androstane-3alpha,17beta-diol

- 5alpha-Androstane-3beta,17alpha-diol

- 17beta-hydroxy-5alpha-androstan-3-one

Uniqueness

11-Ketodihydrotestosterone is unique due to its specific structure and potent androgenic activity. Unlike other similar compounds, it has a distinct hydroxyl group at the 17beta position and a keto group at the 3 and 11 positions, which contribute to its unique biological activity .

Eigenschaften

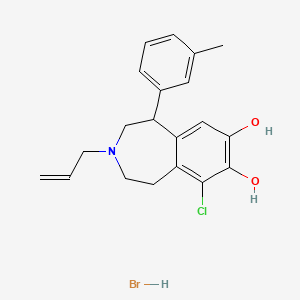

IUPAC Name |

(5S,8S,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,16-17,22H,3-10H2,1-2H3/t11-,13-,14-,16-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQKILYTRHKUIJ-HZGXJFKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201043344 | |

| Record name | 11-Ketodihydrotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32694-37-4 | |

| Record name | 11-Ketodihydrotestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032694374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Ketodihydrotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-KETODIHYDROTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX994972WA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

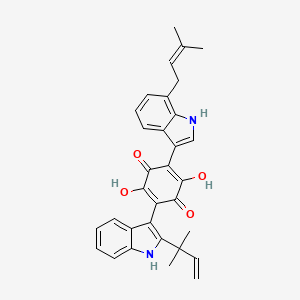

![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1662602.png)

![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)